3-(1H-Imidazol-4-yl)-2-methylacrylic acid
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Overview
Description
3-(1H-Imidazol-4-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid typically involves the cyclization of amido-nitriles. One such method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve oxidative condensation of ketones and amidines. For example, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)-2-methylacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazolones, amines, and substituted imidazoles, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
3-(1H-Imidazol-4-yl)-2-methylacrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Histamine: A biogenic amine involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 3-(1H-Imidazol-4-yl)-2-methylacrylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial applications .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)2-6-3-8-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-2+ |
InChI Key |
LNBPXCLZHOKDEU-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\C1=CN=CN1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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